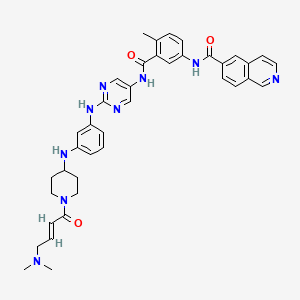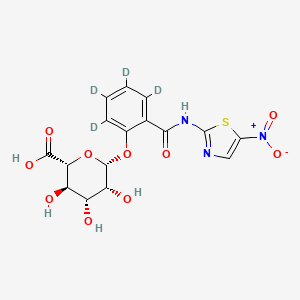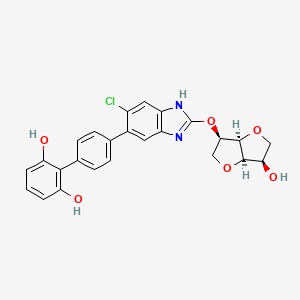
AMPK activator 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMPK activator 8 is a compound known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Due to its significant impact on metabolism, this compound has garnered attention for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMPK activator 8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
AMPK activator 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
AMPK activator 8 has a wide range of scientific research applications across various fields:
Mecanismo De Acción
AMPK activator 8 exerts its effects by directly binding to the AMPK complex, leading to a conformational change that enhances its activity. This activation involves the phosphorylation of a conserved threonine residue (Thr172) within the catalytic core of the AMPK α-subunit. The activated AMPK then modulates various metabolic pathways by promoting catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are known to activate AMPK, including metformin, phenformin, and oligomycin. These compounds either increase intracellular AMP levels or directly bind to the AMPK complex to induce activation .
Uniqueness of AMPK Activator 8
This compound is unique due to its high specificity and potency in activating AMPK. Unlike other activators, it directly binds to the AMPK complex and induces a conformational change, leading to robust activation. This specificity makes it a valuable tool for studying AMPK-related pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C25H21ClN2O6 |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
2-[4-[2-[[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-6-chloro-1H-benzimidazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H21ClN2O6/c26-15-9-17-16(27-25(28-17)34-21-11-33-23-20(31)10-32-24(21)23)8-14(15)12-4-6-13(7-5-12)22-18(29)2-1-3-19(22)30/h1-9,20-21,23-24,29-31H,10-11H2,(H,27,28)/t20-,21-,23-,24-/m1/s1 |
Clave InChI |
MMOYHXCYJWHUCI-LUGTWXOSSA-N |
SMILES isomérico |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
SMILES canónico |
C1C(C2C(O1)C(CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
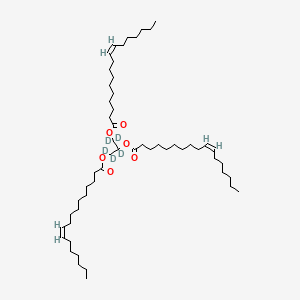
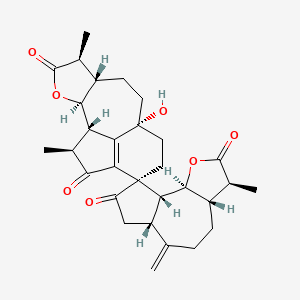

![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

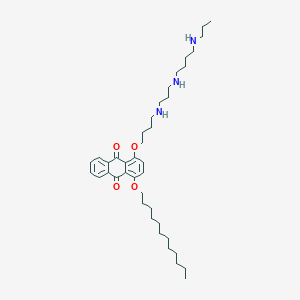
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)



